![molecular formula C8H12N2O2 B1462215 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152579-63-9](/img/structure/B1462215.png)
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, also known as MPIPC, is a pyrazole derivative that has shown promising results in various scientific research applications. This compound has gained attention due to its potential therapeutic effects in treating various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Crystal Structures of Coordination Complexes
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and utilized to study their coordination and chelation properties with metals like Cu, Co, and Zn. Single-crystal X-ray diffraction experiments have revealed the formation of mononuclear chelate complexes, demonstrating the potential of these compounds in forming structured, hydrogen-bonded networks (Radi et al., 2015).
Molecular Docking Studies
Molecular Docking and Synthesis of Pyrazole Carboxylic Acids
Recent studies have focused on the synthesis of new derivatives of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acids, primarily utilizing these compounds as core compounds for further chemical modifications. Molecular docking studies have been conducted to predict the binding interactions of these compounds with target proteins, providing insights into their potential therapeutic applications (Ganga Reddy et al., 2022).
Structural and Spectral Investigations
Investigations of Pyrazole-4-carboxylic Acid Derivatives
Comprehensive experimental and theoretical studies have been conducted on 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives. These investigations include characterizations through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. Theoretical studies, such as density functional theory (DFT) calculations, have also been used to analyze the electronic structures and properties of these compounds, demonstrating their significance in the field of chemical research (Viveka et al., 2016).
properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMMGHZULUOVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1152579-63-9 | |
Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.